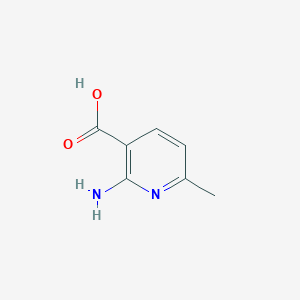

2-Amino-6-methylnicotinic acid

CAS No.: 846021-26-9

Cat. No.: VC1999998

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 846021-26-9 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 2-amino-6-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) |

| Standard InChI Key | XQBYYQRWYONQLM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C(=O)O)N |

| Canonical SMILES | CC1=NC(=C(C=C1)C(=O)O)N |

Introduction

Chemical Properties and Structure

Physical Properties

2-Amino-6-methylnicotinic acid is characterized by specific physical and chemical properties that determine its behavior in various reactions and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 2-Amino-6-methylnicotinic acid

Structural Characteristics

The compound features a pyridine ring with a carboxylic acid group at position 3, an amino group at position 2, and a methyl group at position 6. This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations. The amino group provides a nucleophilic site, while the carboxylic acid offers opportunities for esterification, amidation, and other transformations.

Structural Comparison with Related Compounds

2-Amino-6-methylnicotinic acid shares structural similarities with several other compounds that appear in the literature. Table 2 provides a comparative overview of related structures.

Table 2: Structural Comparison with Related Compounds

Synthesis Methods

Alternative Synthesis Methods

Alternative methods for synthesizing 2-amino-6-methylnicotinic acid have also been documented:

-

Acid/Base Hydrolysis Method:

-

Organic Solvent Method:

The patent literature emphasizes optimization parameters including:

-

Ammonia concentration (optimally 20-30%)

-

Reaction temperature (preferably 120-180°C)

-

Reaction time (2-10 hours for optimal conversion)

-

Base selection (sodium hydroxide or potassium hydroxide)

Applications and Uses

Agricultural Applications

The patent literature specifically mentions 2-amino-6-methylnicotinic acid as a production intermediate for compounds useful as active ingredients in agricultural chemicals . These may include:

-

Pesticides: Compounds based on the 2-amino-6-methylnicotinic acid scaffold may exhibit pesticide activity.

-

Plant Growth Regulators: The structural features of this compound make it potentially useful in developing plant growth regulators.

Research Applications

In research settings, 2-amino-6-methylnicotinic acid and related compounds have been investigated for various applications:

-

ATP-Competitive Inhibitor Development: Related structures such as 2-amino-6-methyl-pyrimidine benzoic acids have been designed as ATP-competitive inhibitors of casein kinase-2 (CK2), which has implications for cancer treatment, particularly in lung, prostate, and acute myeloid leukemia .

-

Nonlinear Optical Applications: Related amino-substituted pyridinium compounds have been studied for second-order nonlinear optical applications, suggesting potential uses in optoelectronic devices .

Chemical Reactivity and Behavior

Reactive Sites and Chemical Transformations

The multiple functional groups in 2-amino-6-methylnicotinic acid provide several reactive sites for chemical transformations:

-

Carboxylic Acid Group: Can undergo esterification, amidation, and salt formation reactions.

-

Amino Group: Can participate in various reactions including:

-

Diazotization and subsequent transformations

-

Acylation or alkylation to form substituted amino derivatives

-

Condensation reactions with carbonyl compounds

-

-

Methyl Group: Can undergo oxidation to form carboxylic acid derivatives or participate in halogenation reactions.

-

Pyridine Ring: Provides opportunities for electrophilic or nucleophilic substitution reactions, depending on reaction conditions.

Common Reactions

Based on the reactivity of similar compounds, 2-amino-6-methylnicotinic acid likely undergoes several common reactions:

Table 4: Potential Reactions of 2-Amino-6-methylnicotinic acid

| Reaction Type | Reagents | Expected Products | Potential Applications |

|---|---|---|---|

| Esterification | Alcohols, acid catalyst | Esters of 2-amino-6-methylnicotinic acid | Prodrug development, synthesis intermediates |

| Amidation | Amines, coupling agents | Amides of 2-amino-6-methylnicotinic acid | Peptide-like structures, pharmaceutical intermediates |

| Reduction | LiAlH₄, NaBH₄ | Corresponding alcohol derivatives | Synthetic intermediates |

| Halogenation of methyl group | NBS, peroxides | Bromomethyl derivatives | Building blocks for further functionalization |

| Salt formation | Metal hydroxides, organic bases | Metal or organic salts | Improved solubility, crystalline forms |

Current Research and Development

Current research involving 2-amino-6-methylnicotinic acid and related structures focuses on several areas:

-

Synthesis Optimization: Development of more efficient, environmentally friendly synthesis methods with higher yields and purity .

-

Derivative Development: Creation of novel derivatives with enhanced biological activity or specific physicochemical properties.

-

Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in the context of enzyme inhibition .

-

Materials Science Applications: Exploration of the potential use of functionalized pyridine derivatives in materials science, particularly for optoelectronic applications .

Analytical Methods and Characterization

Several analytical techniques are commonly employed for the characterization and quality control of 2-amino-6-methylnicotinic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and purity assessment.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of potential impurities.

-

Infrared Spectroscopy (IR): Identifies functional groups and confirms structural features.

-

X-ray Crystallography: Provides definitive structural information when crystalline samples are available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume